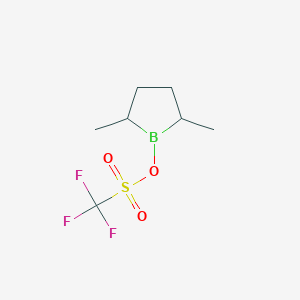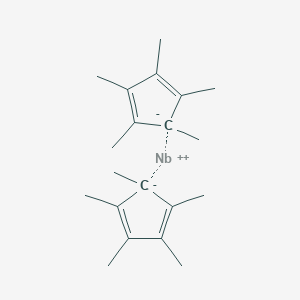
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene is a coordination compound that features niobium in the +2 oxidation state coordinated to the ligand 1,2,3,4,5-pentamethylcyclopenta-1,3-diene
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethylcyclopenta-1,3-diene can be synthesized through several methods. One common method involves the methylation of cyclopentadiene using methylating agents such as methyl bromide in the presence of a base . Another method involves the use of metal-catalyzed carbon-carbon bond formation reactions .
For the preparation of Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene, niobium pentachloride is typically reduced using a suitable reducing agent in the presence of 1,2,3,4,5-pentamethylcyclopenta-1,3-diene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reagents and maintaining reaction conditions.
化学反应分析
Types of Reactions
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of niobium.
Reduction: It can be reduced further, although this is less common.
Substitution: Ligand substitution reactions can occur, where the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or halogens for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions . Substitution reactions often require the presence of other ligands and may be facilitated by heat or light .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield niobium compounds in higher oxidation states, while substitution reactions result in new niobium complexes with different ligands .
科学研究应用
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it useful in the development of new materials with specific electronic or magnetic properties.
Biology and Medicine:
作用机制
The mechanism by which Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene exerts its effects involves the coordination of the niobium ion with the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand. This coordination affects the electronic structure of the niobium ion, influencing its reactivity and interactions with other molecules . The compound can participate in electron transfer reactions, acting as an electron mediator in various chemical processes .
相似化合物的比较
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadienylzirconiumtrichloride: This compound features zirconium instead of niobium and has similar coordination properties.
1,2,3,4,5-Pentamethylcyclopentadienylirontricarbonyl: This iron complex also shares the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand but has different electronic properties due to the presence of iron.
Uniqueness
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene is unique due to the specific electronic properties imparted by the niobium ion in the +2 oxidation state. This makes it particularly useful in applications requiring specific electronic or catalytic properties .
属性
分子式 |
C20H30Nb |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Nb/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChI 键 |
AJBHFXJZNCJWTB-UHFFFAOYSA-N |
规范 SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Nb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



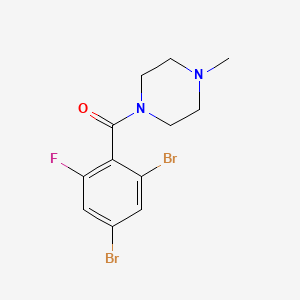
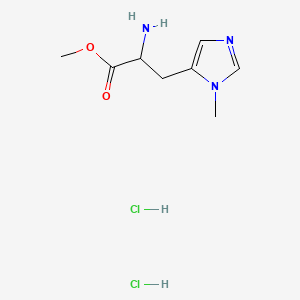
![9H-fluoren-9-ylmethyl 10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate](/img/structure/B14781409.png)
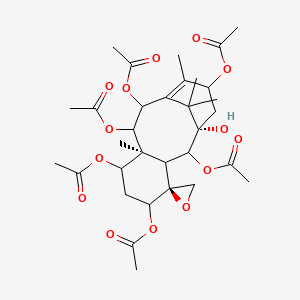
![2-(oxan-2-yloxy)-1-[3-(oxan-2-yloxy)oct-1-enyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-ol](/img/structure/B14781419.png)
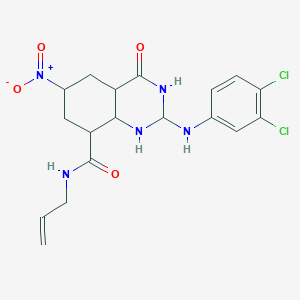
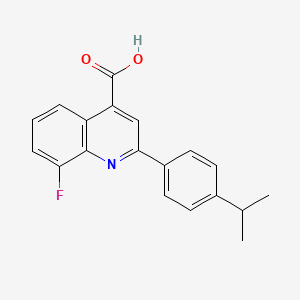
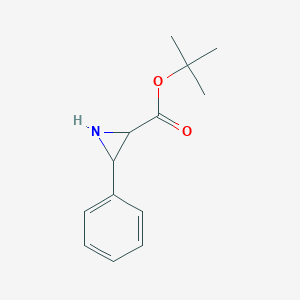
![6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14781439.png)
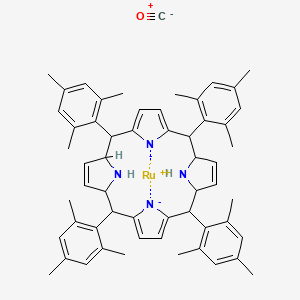
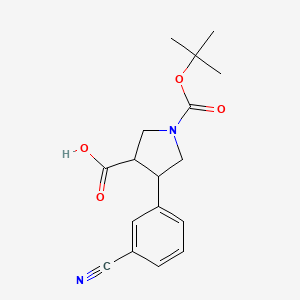
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14781471.png)
